molecular formula C22H28N2O3S B11358388 N-(2-methylbenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2-methylbenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11358388
M. Wt: 400.5 g/mol
InChI Key: JZESIVQPUWNGDC-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and a carboxamide group

Preparation Methods

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzyl chloride and 2-methylbenzylamine.

    Formation of Methanesulfonyl Derivative: The 3-methylbenzyl chloride is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form 3-methylphenylmethanesulfonyl chloride.

    Piperidine Ring Formation: The 3-methylphenylmethanesulfonyl chloride is then reacted with piperidine to form 1-[(3-methylphenyl)methanesulfonyl]piperidine.

    Carboxamide Formation: Finally, the 1-[(3-methylphenyl)methanesulfonyl]piperidine is reacted with 2-methylbenzylamine to form the desired compound.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carboxamide group to an amine.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    1-METHANESULFONYL-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.

    1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE: This compound lacks the carboxamide group, which may affect its reactivity and applications.

The uniqueness of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-17-6-5-8-19(14-17)16-28(26,27)24-12-10-20(11-13-24)22(25)23-15-21-9-4-3-7-18(21)2/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,23,25)

InChI Key

JZESIVQPUWNGDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3C

Origin of Product

United States

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